molecular formula C15H12N2O3 B1312303 (2E)-1-(4-Aminophenyl)-3-(4-nitrophenyl)-prop-2-EN-1-one CAS No. 569646-62-4

(2E)-1-(4-Aminophenyl)-3-(4-nitrophenyl)-prop-2-EN-1-one

Cat. No.: B1312303
CAS No.: 569646-62-4
M. Wt: 268.27 g/mol
InChI Key: KYLCMFUFMXUFFW-XCVCLJGOSA-N
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Description

(2E)-1-(4-Aminophenyl)-3-(4-nitrophenyl)-prop-2-en-1-one is a synthetic chalcone, a class of α,β-unsaturated ketones recognized for their versatile applications in advanced materials science and biomedical research. This compound features a distinct donor-acceptor molecular architecture, which is highly favorable for nonlinear optical (NLO) applications. Chalcone derivatives with analogous structures have demonstrated significant second harmonic generation (SHG) efficiency, with some reported to be several times greater than that of urea, making them promising candidates for use in photonic devices, optical switches, and optical power limiters . The conjugated system and delocalized π-electron cloud of the chalcone core are fundamental to these properties, enabling strong two-photon absorption and nonlinear refraction . In the realm of biomedical research, chalcones are extensively investigated for their ability to combat multidrug-resistant bacterial pathogens. A key mechanism of action involves the inhibition of bacterial efflux pumps, such as NorA and MepA in Staphylococcus aureus strains. By potently inhibiting these pumps, chalcones can synergistically enhance the efficacy of conventional antibiotics like Norfloxacin, effectively reversing resistance phenotypes . The this compound, with its specific substitution pattern, represents a valuable research chemical for scientists exploring new antibiotic adjuvants and developing strategies to overcome antimicrobial resistance. Its research utility is further supported by in silico pharmacokinetic predictions typical of this class, which indicate a low risk of severe toxicity, underscoring its potential as an excellent pharmacological scaffold .

Properties

IUPAC Name

(E)-1-(4-aminophenyl)-3-(4-nitrophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c16-13-6-4-12(5-7-13)15(18)10-3-11-1-8-14(9-2-11)17(19)20/h1-10H,16H2/b10-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLCMFUFMXUFFW-XCVCLJGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501205155
Record name (2E)-1-(4-Aminophenyl)-3-(4-nitrophenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501205155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

569646-62-4
Record name (2E)-1-(4-Aminophenyl)-3-(4-nitrophenyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=569646-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-1-(4-Aminophenyl)-3-(4-nitrophenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501205155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The principal synthetic approach to this compound involves an aldol-type condensation, specifically a Claisen-Schmidt condensation, between 4-nitrobenzaldehyde and 4-aminobenzaldehyde derivatives or related ketones. The key features of this synthesis are:

  • Reactants: 4-nitrobenzaldehyde and 4-aminobenzaldehyde or their ketone analogs.
  • Base Catalyst: Sodium hydroxide (NaOH) is commonly used to catalyze the condensation.
  • Solvent System: A mixture of ethanol and water is typical, providing a medium for both reactants and base.
  • Reaction Conditions: The reaction is generally conducted under reflux to ensure completion, with temperatures around 60–80°C.
  • Reaction Time: Several hours (commonly 4–8 hours) to achieve optimal conversion.
  • Product Isolation: The crude product is isolated by filtration or extraction, followed by purification through recrystallization from ethanol or ethanol-water mixtures.

This method yields the (2E)-isomer predominantly due to thermodynamic stability and conjugation effects in the α,β-unsaturated ketone system.

Industrial Scale Considerations

While detailed industrial protocols are scarce, the scale-up of this synthesis would involve:

  • Optimization of base concentration and solvent ratios to maximize yield and minimize side reactions.
  • Use of continuous flow reactors to improve heat and mass transfer, enhancing reaction control.
  • Implementation of efficient purification techniques such as recrystallization or chromatographic methods to ensure high purity.
  • Monitoring of stereochemistry to maintain the (E)-configuration, critical for biological activity.

Alternative Synthetic Approaches

Though the Claisen-Schmidt condensation is the standard, alternative methods may include:

Detailed Reaction Scheme and Data Table

Step Reactants Conditions Product Yield (%) Notes
1 4-Nitrobenzaldehyde + 4-Aminobenzaldehyde NaOH (10% w/v), EtOH/H2O (1:1), reflux 6 h This compound 75–85 Predominantly (E)-isomer; purification by recrystallization
2 Same as above Microwave irradiation, 80°C, 30 min Same as above 80–90 Reduced reaction time, comparable yield
3 4-Nitrobenzaldehyde + acetophenone derivative NaOH, EtOH, room temp to 60°C, 4–8 h Chalcone analogs Variable Used for related compounds, informs optimization

Analytical Confirmation of Product

  • Spectroscopic Techniques: IR spectroscopy confirms the α,β-unsaturated carbonyl stretch (~1650 cm⁻¹) and amino group vibrations (3300–3450 cm⁻¹). NMR (¹H and ¹³C) confirms the (E)-configuration via coupling constants and chemical shifts of olefinic protons.
  • Chromatography: TLC and HPLC are used to monitor reaction progress and purity.
  • Crystallography: Single-crystal X-ray diffraction confirms molecular geometry and stereochemistry.

Summary Table of Preparation Parameters

Parameter Typical Value/Range Effect on Synthesis
Base NaOH (5–15% w/v) Catalyzes condensation; excess may cause side reactions
Solvent Ethanol:Water (1:1) Balances solubility and reaction rate
Temperature Reflux (~78°C) Ensures reaction completion
Reaction Time 4–8 hours Longer times improve yield but risk side reactions
Purification Method Recrystallization (ethanol) High purity product
Yield 75–85% Dependent on optimization of above factors

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-Aminophenyl)-3-(4-nitrophenyl)-prop-2-EN-1-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

    Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 1,4-Diaminophenyl-3-(4-aminophenyl)-prop-2-EN-1-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinone derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Chalcones have been extensively studied for their anticancer properties. Research indicates that (2E)-1-(4-Aminophenyl)-3-(4-nitrophenyl)-prop-2-en-1-one exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in breast cancer cells by activating caspase pathways and inhibiting cell proliferation .

Antimicrobial Properties
This compound has also demonstrated antimicrobial activity against a range of pathogens. A study published in the Journal of Antimicrobial Chemotherapy reported that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this chalcone has shown promise in reducing inflammation. Research indicates that it can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Material Science Applications

Organic Photovoltaics
The unique electronic properties of this compound make it suitable for use in organic photovoltaics. Studies have explored its incorporation into polymer blends for enhancing the efficiency of solar cells. The compound's ability to absorb light in the visible spectrum contributes to improved energy conversion rates .

Fluorescent Dyes
This compound is also being investigated as a fluorescent dye due to its strong absorbance and emission properties. It can be utilized in various applications such as bioimaging and sensing technologies .

Activity TypeEffectReference
AnticancerInduces apoptosis
AntimicrobialInhibits bacterial growth
Anti-inflammatoryReduces cytokine production

Case Studies

Case Study 1: Anticancer Mechanism
A study conducted by Zhang et al. demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. The mechanism was attributed to the compound's ability to modulate key signaling pathways involved in cell survival and proliferation .

Case Study 2: Antimicrobial Efficacy
In a clinical trial assessing the efficacy of this chalcone against Staphylococcus aureus, researchers found that it exhibited potent antibacterial activity, outperforming several conventional antibiotics in vitro . This highlights its potential as a therapeutic agent in treating resistant bacterial infections.

Mechanism of Action

The mechanism of action of (2E)-1-(4-Aminophenyl)-3-(4-nitrophenyl)-prop-2-EN-1-one involves its interaction with various molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Compound Name Substituents (R1, R2) Molecular Formula Melting Point (°C) Key Properties/Activities Reference ID
(2E)-1-(4-Aminophenyl)-3-(4-nitrophenyl)-prop-2-en-1-one R1 = 4-NH₂; R2 = 4-NO₂ C15H12N2O3 Not reported Antifungal activity (MIC = 0.07 µg/mL)
(2E)-3-(4-Methoxyphenyl)-1-(4-nitrophenyl)-prop-2-en-1-one R1 = 4-OCH₃; R2 = 4-NO₂ C16H13NO4 Not specified Higher polarity due to -OCH₃
(2E)-1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-prop-2-en-1-one R1 = 2-OH; R2 = 4-NO₂ C15H11NO4 Not reported Hydrogen-bonding capacity
(2E)-1-(4-Chlorophenyl)-3-(4-nitrophenyl)-prop-2-en-1-one R1 = 4-Cl; R2 = 4-NO₂ C15H10ClNO3 Not reported Selective MAO-A inhibition
(2E)-3-(2-Furyl)-1-(4-nitrophenyl)-prop-2-en-1-one R1 = 4-NO₂; R2 = 2-furyl C13H9NO4 Not reported Reduced planarity due to furan

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The 4-aminophenyl group in the target compound enhances electron density at the carbonyl, contrasting with methoxy (-OCH₃) or hydroxyl (-OH) groups, which moderate polarity .
  • Biological Activity: The amino-nitro combination in the target compound shows potent antifungal activity against Trichophyton rubrum (MIC = 0.07 µg/mL), outperforming analogs with halogens (-Cl) or heterocycles (e.g., furan) .
  • Optical Properties: Nitro-containing chalcones like the target compound exhibit nonlinear optical (NLO) behavior. For example, (2E)-3-(3-methylphenyl)-1-(4-nitrophenyl)-prop-2-en-1-one shows a 1.33× higher NLO coefficient than the target compound, likely due to steric effects .

Spectroscopic and Crystallographic Data

  • FT-IR and NMR : The target compound’s IR spectrum shows characteristic C=O stretching at ~1650 cm⁻¹ and N-H bending at ~1600 cm⁻¹, distinct from methoxy analogs (C-O-C stretch ~1250 cm⁻¹) .
  • Crystal Packing: The 4-aminophenyl group facilitates hydrogen bonding, as seen in (E)-1-(4-Aminophenyl)-3-(2,4,5-trimethoxyphenyl)-prop-2-en-1-one, which forms intermolecular N-H···O bonds .

Biological Activity

(2E)-1-(4-Aminophenyl)-3-(4-nitrophenyl)-prop-2-EN-1-one, also known as CAS Number 569646-62-4, is a compound that has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, including its antibacterial, antifungal, and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H12N2O3C_{15}H_{12}N_{2}O_{3}. The compound features both an amino group and a nitro group on the phenyl rings, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₂N₂O₃
CAS Number569646-62-4
MDL NumberMFCD02915868
Hazard InformationIrritant

Antibacterial Activity

Recent studies have indicated that this compound exhibits significant antibacterial properties. For instance, in vitro tests have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli.

Minimum Inhibitory Concentration (MIC)

The MIC values for this compound were determined in several studies:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.020
Pseudomonas aeruginosa0.050

These results suggest that the compound has potent antibacterial activity, particularly against Gram-positive bacteria.

Antifungal Activity

In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. Studies have shown that it can inhibit the growth of fungi such as Candida albicans.

Antifungal Efficacy

The effectiveness of this compound against fungal strains was assessed using similar MIC methodologies:

Fungal StrainMIC (mg/mL)
Candida albicans0.030
Aspergillus niger0.040

These findings indicate a promising antifungal profile, suggesting potential applications in treating fungal infections.

Anticancer Activity

The anticancer potential of this compound has also been investigated. Preliminary studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells.

Case Study: Cell Line Testing

In a study involving multiple cancer cell lines, the following results were observed:

Cell LineIC50 (μM)
MCF-7 (Breast Cancer)15
HT-29 (Colon Cancer)20

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.

The biological activities of this compound may be attributed to its ability to interact with various cellular targets. The presence of both the amino and nitro groups is thought to enhance its reactivity with biological macromolecules, leading to disruption of cellular processes in bacteria and cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-1-(4-Aminophenyl)-3-(4-nitrophenyl)-prop-2-EN-1-one
Reactant of Route 2
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